5-Chloro-6-methyl-3,4-dihydro-2H-pyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62676-68-0 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
5-chloro-6-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H9ClO/c1-5-6(7)3-2-4-8-5/h2-4H2,1H3 |
InChI Key |
GYJLQUBVICZXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCO1)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloro 6 Methyl 3,4 Dihydro 2h Pyran and Precursors
Strategies for the Construction of the Dihydropyran Core
The formation of the 3,4-dihydro-2H-pyran ring system can be achieved through various powerful synthetic transformations. Key among these are cycloaddition reactions, ring-closing metathesis, and other specialized cyclization and annulation protocols.
Cycloaddition Reactions in 3,4-Dihydro-2H-pyran Synthesis
Hetero-Diels-Alder reactions represent a classic and highly effective method for the synthesis of 3,4-dihydro-2H-pyrans. rsc.orgrsc.org This [4+2] cycloaddition typically involves the reaction of an electron-rich dienophile with a 1-oxabutadiene system. The reactivity in these reactions can be enhanced by the introduction of electron-withdrawing groups into the oxabutadiene. rsc.org For instance, the reaction of α,β-unsaturated carbonyl compounds with vinyl ethers can be catalyzed by various Lewis acids to afford substituted dihydropyrans. google.com
Palladium-catalyzed cycloaddition of (E)-β-trifluoromethylated enones has also been described as a powerful synthetic strategy for producing α-CF3-substituted tetrahydro-2H-pyrans. acs.org Furthermore, four-component reactions involving aromatic aldehydes, cyclic 1,3-dicarbonyls, arylamines, and dimethyl acetylenedicarboxylate (B1228247) can be employed for the efficient synthesis of structurally diverse 3,4-dihydro-2H-pyrans. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Hetero-Diels-Alder | α,β-Unsaturated carbonyl compound + Vinyl ether | Lewis Acid | 3,4-Dihydro-2H-pyran derivative |
| Palladium-Catalyzed Cycloaddition | (E)-β-Trifluoromethylated enone | Pd2(dba)3 / Ligand | α-CF3-Substituted tetrahydro-2H-pyran |
| Four-Component Reaction | Aromatic aldehyde, Cyclic 1,3-dicarbonyl, Arylamine, Dimethyl acetylenedicarboxylate | - | 3,4-Dihydro-2H-pyran derivative |
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a prominent and versatile tool for the synthesis of various cyclic compounds, including dihydrofurans and dihydropyrans. rsc.orgox.ac.uk This method involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium or molybdenum complexes, to form the cyclic olefin. The strategic assembly of the RCM precursor is crucial for the successful synthesis of the desired dihydropyran. rsc.org
The diastereochemical outcome of the RCM-based synthesis of dihydropyrans can be influenced by factors such as the steric demand of substituents on the precursor. nih.govacs.org For example, divinyl carbinols derived from α-hydroxy carboxylic acid esters can be elaborated into trienes that undergo diastereoselective RCM. nih.govacs.org Furthermore, ring-closing enyne metathesis of oxaenediynes has been shown to be highly sensitive to substitution in the allyloxy chain, yielding substituted dihydropyrans bearing alkynyl and vinyl groups under specific catalytic conditions. beilstein-journals.org
| Catalyst Type | Precursor | Key Feature | Reference |
| Ruthenium Carbene Complexes | Acyclic Diene | Olefin metathesis/double bond migration | organic-chemistry.org |
| Grubbs' Catalysts | Divinyl Carbinols | Diastereoselective cyclization | nih.govacs.org |
| Grubbs 1st Generation (Mori conditions) | Prochiral Oxaenediynes | Chemoselective enyne metathesis | beilstein-journals.org |
Other Cyclization and Annulation Protocols
A variety of other cyclization and annulation strategies have been developed for the synthesis of the dihydropyran core. Titanocene-catalyzed reductive domino reactions of trifluoromethyl-substituted alkenes and epoxides can lead to the formation of 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org Another approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media, which provides a diastereoselective route to functionalized 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.org
Palladium-catalyzed cyclizations of alkynols offer a divergent synthesis of oxygen-containing heterocycles. organic-chemistry.org Additionally, multicomponent reactions using catalysts like zirconium chloride immobilized on Arabic Gum have been employed for the synthesis of dihydropyran derivatives under solvent-free conditions. ajchem-a.com
Regioselective Introduction of Chloro and Methyl Substituents
The synthesis of the target molecule, 5-Chloro-6-methyl-3,4-dihydro-2H-pyran, requires the specific placement of a chloro and a methyl group on the dihydropyran ring. This can be achieved through direct functionalization of a pre-formed dihydropyran system or by incorporating the substituents into the precursors before the cyclization step.
Direct Halogenation of Dihydropyran Systems
The direct and regioselective chlorination of C-H bonds is a challenging yet highly desirable transformation in organic synthesis. nih.govscilit.com Recent advancements have focused on the use of directing groups and transition metal catalysis to control the site of halogenation. nih.govscilit.com For aromatic and heteroaromatic systems, various methods for regioselective C-H chlorination have been developed. chemrxiv.orgnih.gov
While specific methods for the direct chlorination of the 3,4-dihydro-2H-pyran ring at the 5-position are not extensively detailed in the provided search results, general principles of electrophilic halogenation and radical-based chlorination could potentially be applied. The electronic properties of the dihydropyran ring, particularly the enol ether moiety, would likely direct an incoming electrophilic chlorine source to the 5-position. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the chlorination of electron-rich systems. researchgate.net
| Halogenating Agent | Substrate Type | Key Aspect |
| N-Chlorosuccinimide (NCS) | Electron-rich aromatics/heterocycles | Electrophilic substitution |
| 1,2-Dichloroethane (DCE) | 7-Azaindoles | Rhodium-catalyzed C-H activation |
| Ethyl Chloroformate | Heteroaryl scaffolds | Palladaelectro-catalyzed reaction |
Methylation Strategies for Dihydropyran Derivatives
The introduction of a methyl group at the 6-position of the dihydropyran ring can often be accomplished by using a precursor that already contains the methyl group in the appropriate position. For example, in a hetero-Diels-Alder approach, an α,β-unsaturated ketone bearing a methyl group at the β-position (e.g., pent-3-en-2-one) could react with a suitable dienophile to generate a 6-methyl-substituted dihydropyran.
Alternatively, a patent describes a process for preparing methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate, where the methyl group originates from methyl acetoacetate, one of the starting materials. google.com This highlights the strategy of incorporating the desired substituent into the initial building blocks. Post-cyclization methylation is also a possibility, though potentially less regioselective. For instance, the deprotonation of a related dihydropyranone followed by reaction with a methylating agent like methyl iodide could be envisioned, although this is not directly supported by the provided search results for this specific scaffold.
| Strategy | Description | Example Precursor |
| Precursor-based | Incorporating the methyl group into the starting materials before cyclization. | Methyl acetoacetate |
| Cycloaddition | Using a methylated reactant in a cycloaddition reaction. | Pent-3-en-2-one |
Synthesis of Key Intermediates for this compound
The synthesis of substituted dihydropyrans often relies on the strategic modification of saturated heterocyclic precursors. Halogenated tetrahydropyrans, in particular, serve as valuable intermediates that can be converted to the desired unsaturated systems through controlled elimination reactions.
Preparation from Halogenated Dihydro- and Tetrahydropyran (B127337) Precursors
The formation of the double bond in a dihydropyran ring from a saturated tetrahydropyran system is commonly achieved through a dehydrohalogenation reaction. wikipedia.orgshaalaa.com This chemical process involves the elimination of a hydrogen atom and a halogen atom from adjacent carbon atoms, typically facilitated by a base. youtube.com For the synthesis of this compound, a plausible precursor would be a di-halogenated tetrahydropyran, such as 5,6-dichloro-2-methyltetrahydropyran.
In this strategy, the selective elimination of a hydrogen halide (HCl) would be required. The reaction is governed by factors such as the strength and steric bulk of the base, the solvent, and the temperature. The regioselectivity of the elimination, which dictates the position of the newly formed double bond, is a critical consideration. According to Saytzeff's rule, the more substituted (more stable) alkene is generally the preferred product. shaalaa.com The ease of dehydrohalogenation also makes 2-halotetrahydropyrans useful intermediates for in-situ preparations of other substituted pyrans.
Role of Specific Reagents in Preparative Routes (e.g., m-chloroperoxybenzoic acid, sodium methoxide)
The success of synthetic routes to complex molecules often hinges on the precise function of specific reagents. In the context of pyran synthesis, agents like m-chloroperoxybenzoic acid and sodium methoxide (B1231860) play pivotal roles as oxidants and bases, respectively.
m-Chloroperoxybenzoic acid (m-CPBA): This reagent is a widely used peroxyacid that functions as a powerful oxidizing agent in organic synthesis. wikipedia.orgchemicalbook.com Its primary applications in the synthesis of pyran derivatives and other oxygen heterocycles include:
Epoxidation: m-CPBA is extensively used to convert alkenes into epoxides, a reaction known as the Prilezhaev reaction. wikipedia.orgmasterorganicchemistry.com In a multi-step synthesis, an alkene precursor could be epoxidized using m-CPBA. The resulting epoxide ring can then be opened under acidic or basic conditions to introduce new functional groups, which can facilitate subsequent cyclization to form a substituted pyran ring. nih.gov
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone (a cyclic ester). chemicalbook.comamazonaws.com A suitably substituted cyclohexanone (B45756) precursor could be converted into a six-membered lactone (a tetrahydropyranone) using m-CPBA. This lactone can then serve as a key intermediate for further elaboration into various pyran derivatives.
Sodium Methoxide (CH₃ONa): This compound is a strong base and a source of the nucleophilic methoxide ion, making it a versatile reagent in organic chemistry. orgsyn.orgorgsyn.org In the context of synthesizing this compound from a halogenated precursor, its primary role would be:
Base for Dehydrohalogenation: As a strong base, sodium methoxide is highly effective at promoting elimination reactions to form alkenes. shaalaa.com When a halogenated tetrahydropyran is treated with sodium methoxide, the methoxide ion abstracts a proton from a carbon atom adjacent to the carbon bearing a halogen, leading to the elimination of HX and the formation of a double bond, yielding the dihydropyran structure. youtube.comyoutube.com It is also used in the O-alkylation of certain intermediates to facilitate pyran ring formation. google.com
Modern Approaches to Pyranyl Derivative Synthesis
Contemporary synthetic chemistry prioritizes methodologies that are not only efficient but also align with the principles of green chemistry. Multi-component reactions and the development of environmentally benign procedures have become cornerstones in the synthesis of heterocyclic scaffolds like dihydropyrans.
Multi-Component Reactions (MCRs) for Pyranyl Scaffolds
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate molecular complexity from simple starting materials. The synthesis of functionalized 4H-pyran scaffolds is a classic application of MCRs. A common MCR for pyran synthesis involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate).
| Reactants | Catalyst | Conditions | Key Feature |
|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate | KOH loaded CaO | Solvent-free, 60°C | High yield, short reaction time, recyclable catalyst. |
| Aldehydes, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol, Reflux | Synthesis of fused pyranopyrazole systems. |
| Aromatic Aldehydes, Malononitrile, Dimedone | Choline Hydroxide (B78521) Ionic Liquid | Water, Reflux | Use of a biodegradable catalyst in an aqueous medium. |
| (tert-Butyldimethylsilyloxy)acetaldehyde, 1-Methoxy-1,3-butadiene | Chiral Cr(III) Complex | Solvent-free, 0°C | Asymmetric hetero-Diels-Alder reaction for enantioselective synthesis. orgsyn.org |
Environmentally Benign Synthetic Procedures for Dihydropyrans
The development of "green" synthetic methods aims to reduce or eliminate the use and generation of hazardous substances. For dihydropyran synthesis, this often involves the use of non-toxic, renewable solvents, recyclable catalysts, and energy-efficient reaction conditions. Many MCRs are inherently green due to their high atom economy and reduction of intermediate purification steps.
Key aspects of environmentally benign procedures include:
Aqueous Media: Using water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Several protocols for pyran synthesis have been successfully developed in aqueous systems.
Solvent-Free Conditions: Conducting reactions without a solvent (neat) minimizes waste and simplifies product work-up. Heating a mixture of solid or liquid reactants in the presence of a catalyst is a common solvent-free approach.
Biodegradable and Recyclable Catalysts: The use of catalysts that are derived from renewable sources or can be easily recovered and reused for multiple reaction cycles significantly improves the sustainability of a synthetic process. Ionic liquids and certain solid-supported catalysts are often employed for this purpose.
| Methodology | Catalyst/Medium | Key Advantages |
|---|---|---|
| One-pot three-component synthesis of tetrahydrobenzo[b]pyrans | Choline hydroxide ionic liquid in water | Biodegradable catalyst, aqueous medium, good recyclability. |
| One-pot synthesis of 4H-pyran derivatives | KOH loaded CaO / Solvent-free | Low cost, environmentally friendly, easy catalyst separation. |
| Synthesis of pyranopyrazoles | Nano-SiO₂ from wheat straw waste in water | Use of a catalyst derived from agricultural waste, green solvent. |
| Tandem Allylation/Prins Cyclization | Indium metal in aqueous media | Avoids externally added Lewis acids, proceeds in water at room temperature. |
Elucidation of Reactivity Patterns and Chemical Transformations of 5 Chloro 6 Methyl 3,4 Dihydro 2h Pyran
Electrophilic Reaction Mechanisms of the Dihydropyran Moiety
The endocyclic double bond in the 3,4-dihydro-2H-pyran ring is electron-rich, making it susceptible to attack by electrophiles. The presence of a chlorine atom at the 5-position and a methyl group at the 6-position can influence the regioselectivity of these reactions through electronic and steric effects.
Halogenation and Related Addition Reactions
The double bond of 5-Chloro-6-methyl-3,4-dihydro-2H-pyran is expected to readily undergo halogenation with reagents such as chlorine (Cl₂) or bromine (Br₂). This reaction would proceed via a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. The regioselectivity of this addition would be influenced by the directing effects of the existing substituents.
Table 1: Predicted Products of Halogenation Reactions
| Reactant | Reagent | Predicted Major Product |
| This compound | Br₂ | 5,6-Dibromo-5-chloro-6-methyl-tetrahydropyran |
| This compound | Cl₂ | 5,5,6-Trichloro-6-methyl-tetrahydropyran |
Note: The exact stereochemistry of the products would depend on the reaction conditions and the stereochemical course of the addition (anti or syn).
Electrophilic Addition to the Endocyclic Double Bond
Other electrophilic reagents are also expected to add across the double bond. For instance, the addition of hydrohalic acids (e.g., HCl, HBr) would likely follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the halide adds to the more substituted carbon, which can better stabilize a positive charge. The stability of the resulting carbocation intermediate would be a key factor in determining the regiochemical outcome.
Nucleophilic Substitution and Addition Reactions
The this compound molecule presents multiple sites for nucleophilic attack. The carbon atom bearing the chlorine (C5) is an electrophilic center for nucleophilic substitution. Additionally, the double bond can be subject to nucleophilic addition, particularly in a conjugate (1,4-addition) fashion if the system is appropriately activated.
Reactions with Carbon-Nucleophiles (e.g., Organometallic Reagents, Enolates, CH-Acids)
Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to react with this compound. The reaction could potentially proceed via nucleophilic substitution of the chloride or addition to the double bond. The outcome would be highly dependent on the nature of the nucleophile, the solvent, and the temperature. For instance, studies on analogous compounds like 4-chlorotetrahydropyran (B167756) have shown that direct nucleophilic displacement of the chlorine can be challenging.
Enolates and other CH-acidic compounds could also act as nucleophiles, potentially leading to the formation of new carbon-carbon bonds.
Table 2: Potential Reactions with Carbon Nucleophiles
| Nucleophile | Potential Reaction Type | Expected Product Class |
| Grignard Reagent (e.g., CH₃MgBr) | Substitution/Addition | Methyl-substituted dihydropyran or tetrahydropyran (B127337) |
| Enolate of Acetone | Substitution | 5-(Acetonyl)-6-methyl-3,4-dihydro-2H-pyran |
Reactions with Nitrogen-Nucleophiles (e.g., Amines, Binucleophiles)
Amines are expected to react as nucleophiles, potentially displacing the chlorine atom to form the corresponding 5-amino-6-methyl-3,4-dihydro-2H-pyran derivatives. Primary and secondary amines would be suitable for this transformation. Binucleophiles, such as hydrazine (B178648) or ethylenediamine, could potentially lead to the formation of heterocyclic ring systems fused to the pyran ring.
Regioselectivity and Stereoselectivity in Nucleophilic Attack (e.g., 1,2- vs. 1,4-addition)
For nucleophilic attack on the double bond, the concept of 1,2- versus 1,4-addition becomes relevant. In the context of this compound, the double bond is part of an α,β-unsaturated system (enol ether-like). Nucleophilic attack could occur directly at the double bond (a form of 1,2-addition to the C5-C6 system) or in a conjugate manner if an appropriate electron-withdrawing group were present to activate the system for 1,4-addition.
The regioselectivity of the attack would be governed by factors such as the hardness/softness of the nucleophile (HSAB theory) and whether the reaction is under kinetic or thermodynamic control. masterorganicchemistry.commasterorganicchemistry.com Hard nucleophiles tend to favor direct (1,2) addition, while soft nucleophiles often favor conjugate (1,4) addition. youtube.com The stereoselectivity of these reactions would be influenced by the existing stereocenters and the steric hindrance posed by the substituents on the dihydropyran ring.
Oxidation and Reduction Chemistry
Selective Oxidation of the Dihydropyran Ring
Detailed research findings on the selective oxidation of the dihydropyran ring in this compound are not extensively documented in publicly available scientific literature. The reactivity of the double bond within the dihydropyran ring towards various oxidizing agents is influenced by the electronic effects of the chloro and methyl substituents. In principle, epoxidation of the double bond could be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would be expected to yield the corresponding epoxide, which could serve as a versatile intermediate for further functionalization. However, specific experimental conditions, yields, and stereoselectivity for this transformation on this compound have not been reported.
Other potential oxidative transformations could include allylic oxidation, targeting the carbon atoms adjacent to the double bond, or oxidative cleavage of the double bond using stronger oxidizing agents like ozone or potassium permanganate. The regioselectivity of such reactions would be dictated by the directing effects of the substituents on the ring. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, would exert opposing influences on the electron density of the double bond, making the prediction of reaction outcomes without experimental data speculative.
Catalytic Hydrogenation and Other Reductive Transformations
The catalytic hydrogenation of the double bond in the dihydropyran ring of this compound would be expected to yield the corresponding tetrahydropyran derivative. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid has been reported to proceed over a cinchona alkaloid-modified palladium catalyst. rsc.org While this demonstrates the feasibility of hydrogenating the dihydropyran ring, the specific conditions and outcomes for this compound may differ due to the presence of the chloro and methyl substituents.
A key consideration in the catalytic hydrogenation of this compound is the potential for dehalogenation, where the chlorine atom is reductively removed. The choice of catalyst and reaction conditions would be crucial to achieve selective hydrogenation of the double bond without affecting the chloro substituent. For instance, processes for the catalytic hydrogenation of chlorinated aromatic amines have been developed that inhibit dechlorination. google.com
Other reductive transformations could involve the use of hydride reagents. However, the reactivity of the double bond in dihydropyrans towards common hydride reducing agents like sodium borohydride (B1222165) is generally low unless activated by an adjacent electron-withdrawing group.
Ring-Opening and Ring-Expansion/Contraction Reactions
Mechanisms of Pyran Ring Cleavage
The pyran ring in dihydropyran derivatives can be susceptible to cleavage under various conditions, particularly in the presence of nucleophiles or under acidic catalysis. For β-carbonyl-substituted dihydropyrans, interaction with nucleophiles can lead to 1,4- and 1,2-addition products, which may subsequently undergo recyclization involving the opening of the dihydropyran ring. chim.it In some cases, hydride-induced cleavage of the C–O bond in the pyran ring of 2-pyranylidene carbene complexes has been observed. rsc.org
Acid-catalyzed ring opening of substituted dihydropyrans can proceed through the formation of an allylic carbocation intermediate. nih.gov The stability and subsequent reaction pathways of this intermediate are influenced by the substituents on the pyran ring. For this compound, protonation of the oxygen atom followed by cleavage of the C-O bond would generate a carbocation that could be stabilized by the adjacent double bond and influenced by the electronic properties of the chloro and methyl groups.
Subsequent Cyclization Pathways and Rearrangements
Following ring cleavage, the resulting intermediates can undergo a variety of subsequent cyclization pathways and rearrangements, leading to the formation of diverse molecular scaffolds. For instance, acid-catalyzed rearrangements of substituted dihydropyrans have been shown to yield highly functionalized isochroman (B46142) and dioxabicyclooctane structures. nih.gov The specific products formed are dependent on the nature of the substituents and the reaction conditions.
In the context of this compound, a ring-opened intermediate could potentially undergo intramolecular cyclization if a suitable nucleophilic group is present in the molecule or is introduced as part of the reaction conditions. The presence of the chloro and methyl groups would influence the regioselectivity of such cyclizations. Furthermore, rearrangements of the carbon skeleton could occur, driven by the formation of more stable carbocationic intermediates. The Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyrans and dihydropyrans, involving the reaction of an alkenol with an aldehyde. researchgate.net While not a direct rearrangement of the pre-formed pyran, it illustrates a common strategy for constructing such rings that can be subject to further transformations.
Derivatization Strategies at the Chlorine and Methyl Substituents
The chlorine and methyl substituents on the this compound ring offer opportunities for further derivatization, allowing for the synthesis of a range of analogs with potentially modified properties.
The chlorine atom, being a halogen, can participate in various substitution and coupling reactions. Nucleophilic substitution of the chlorine atom could be challenging due to the vinylic nature of the C-Cl bond. However, under specific conditions, such as those involving transition metal catalysis, replacement of the chlorine with other functional groups like amines, alcohols, or carbon-based nucleophiles might be achievable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at halogenated positions.
The methyl group at the 6-position can also be a site for derivatization. Free-radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a bromine atom at the allylic position of the methyl group, creating a reactive handle for subsequent nucleophilic substitution reactions. This would allow for the introduction of a variety of functional groups at this position. Oxidation of the methyl group to an aldehyde or a carboxylic acid would provide another avenue for derivatization, enabling reactions such as condensation, esterification, or amidation.
The following table provides a summary of potential derivatization strategies:
| Substituent | Reaction Type | Potential Reagents | Potential Products |
| Chlorine | Nucleophilic Substitution | Strong nucleophiles, Transition metal catalysts | Amines, Alcohols, Ethers, Alkyl/Aryl groups |
| Cross-Coupling Reactions | Boronic acids (Suzuki), Organostannanes (Stille) | Biaryls, Substituted alkenes | |
| Methyl | Free-Radical Halogenation | N-Bromosuccinimide (NBS) | 6-(Bromomethyl) derivative |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | 6-Formyl or 6-Carboxy derivative |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 6 Methyl 3,4 Dihydro 2h Pyran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would provide critical information on the electronic environment and connectivity of hydrogen atoms in the 5-Chloro-6-methyl-3,4-dihydro-2H-pyran molecule. A hypothetical spectrum would be analyzed for:
Chemical Shift (δ): The position of each signal would indicate the type of proton (e.g., attached to a saturated carbon, a vinylic carbon, or a carbon bearing an oxygen or chlorine atom).
Integration: The area under each signal would correspond to the number of protons it represents.
Multiplicity (Splitting Pattern): The splitting of signals into doublets, triplets, or more complex multiplets would reveal the number of neighboring protons, allowing for the establishment of proton-proton connectivity.
A data table for ¹H NMR would typically look like this, though specific values for the target compound are not available.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| hypothetical value | e.g., d, t, m | e.g., 1H, 2H, 3H | e.g., H-2, CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, this technique would identify:
Number of Signals: The number of distinct signals would indicate the number of unique carbon environments.
Chemical Shift (δ): The chemical shift of each signal would suggest the type of carbon (e.g., sp³, sp², carbons bonded to electronegative atoms like oxygen or chlorine).
A representative data table for ¹³C NMR is shown below.
| Chemical Shift (ppm) | Assignment |
| hypothetical value | e.g., C-2, C=C, CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete molecular structure, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the connectivity established from ¹H NMR splitting patterns.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, MS would be used to:
Determine the Molecular Ion Peak (M⁺): This would confirm the molecular formula and molecular weight of the compound. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Analyze Fragmentation Patterns: The way the molecule breaks apart upon ionization can give clues about its structure. Common fragmentation pathways for cyclic ethers might include ring-opening reactions and the loss of small neutral molecules or radicals.
A data table for significant mass spectrometry peaks would be structured as follows.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |
| hypothetical value | e.g., 100 | e.g., [M]⁺, [M-Cl]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=C stretch: Indicating the double bond within the pyran ring.
C-O stretch: For the ether linkage in the ring.
C-Cl stretch: For the chloro substituent.
C-H stretches and bends: For the methyl and methylene (B1212753) groups.
A typical IR data table is presented below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| hypothetical value | e.g., strong, medium | e.g., C=C stretch, C-O stretch |
X-ray Crystallography for Solid-State Structure Determination (if available)
If this compound could be synthesized and crystallized, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the dihydropyran ring. No published crystal structure for this compound was found.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Characterization (if chiral forms are studied)
A thorough review of scientific literature reveals a notable absence of studies focused on the chiroptical properties of this compound. Searches for data on its optical rotation and circular dichroism (CD) spectroscopy have not yielded any specific experimental or theoretical investigations into the enantiomeric characterization of this compound.
The chirality of this compound arises from the stereocenter at the 6-position of the dihydropyran ring. Consequently, this compound can exist as two enantiomers, (R)-5-Chloro-6-methyl-3,4-dihydro-2H-pyran and (S)-5-Chloro-6-methyl-3,4-dihydro-2H-pyran. Chiroptical techniques such as optical rotation and circular dichroism are essential for distinguishing between and characterizing these enantiomers. However, at present, no published data appears to be available.
While research exists on the chiroptical properties of other substituted dihydropyran derivatives, these findings cannot be extrapolated to this compound due to the significant influence of substituent type and position on chiroptical behavior.
Future research involving the asymmetric synthesis or chiral separation of the enantiomers of this compound would be necessary to enable the study of their chiroptical properties. Such studies would provide valuable insight into the stereochemistry of this compound and could be correlated with its potential biological activity or applications in stereoselective synthesis.
Theoretical and Computational Investigations on 5 Chloro 6 Methyl 3,4 Dihydro 2h Pyran
Electronic Structure and Bonding Characteristics
The arrangement of electrons in a molecule dictates its stability, reactivity, and physical properties. Computational methods can elucidate the electronic structure and bonding characteristics of 5-Chloro-6-methyl-3,4-dihydro-2H-pyran.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other reagents. nih.govresearchgate.net
HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. A molecule with a high-energy HOMO is more likely to react with electrophiles. For this compound, the HOMO would likely be localized around the C=C double bond and the oxygen atom, which are the most electron-rich areas.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the "electron-accepting" orbital. A molecule with a low-energy LUMO is a good electrophile and will readily react with nucleophiles. The presence of the electronegative chlorine atom would be expected to lower the energy of the LUMO.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. nih.gov A large energy gap implies high stability and low reactivity, while a small energy gap suggests the molecule is more reactive.
A hypothetical data table for FMO analysis is presented below to illustrate the type of data generated from such a study.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Value | Likely localized on the π-system of the double bond and the lone pairs of the oxygen atom, indicating sites for electrophilic attack. |
| LUMO | Value | Likely influenced by the C-Cl bond, indicating potential sites for nucleophilic attack. |
| Energy Gap (ΔE) | Value | This value would provide insight into the kinetic stability and overall reactivity of the molecule. A smaller gap indicates higher reactivity. |
Note: The values in this table are illustrative as specific computational data for this compound is not available in the searched literature.
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MESP map displays regions of negative and positive electrostatic potential on the electron density surface.
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. In this compound, these areas would be expected around the oxygen and chlorine atoms due to their high electronegativity. nih.govresearchgate.net
Positive Potential (Blue): These regions are electron-poor and are prone to nucleophilic attack. Positive potential would be anticipated around the hydrogen atoms and the carbon atom attached to the chlorine. nih.govresearchgate.net
Neutral Potential (Green): These areas have a relatively neutral charge. nih.govresearchgate.net
An MESP analysis would provide a clear visual guide to the reactive behavior of the molecule, complementing the insights from FMO theory.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For the dihydropyran ring in this compound, various conformations such as half-chair, boat, and twist-boat are possible. nih.gov
A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By calculating the PES, chemists can identify the most stable conformers (local minima) and the energy barriers for interconversion between them (saddle points or transition states). This information is crucial for understanding the molecule's flexibility and how its shape might influence its interaction with other molecules. For instance, the orientation of the chloro and methyl groups (axial vs. equatorial) would significantly impact the stability of different conformers. nih.gov
Reaction Mechanism Studies and Transition State Calculations
Computational chemistry can be used to model the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and, most importantly, transition states. Transition state calculations are used to determine the structure and energy of the highest energy point along the reaction coordinate, which corresponds to the activation energy of the reaction.
For this compound, which contains a substituted dihydropyran ring, reactions such as electrophilic additions to the double bond or nucleophilic substitutions could be investigated. chim.it
Many reactions involving molecules like this compound can yield multiple products.
Regioselectivity: This refers to the preference for bond formation at one position over another. For example, in an electrophilic addition to the double bond, the electrophile could add to either of the two carbon atoms. Computational studies can predict the preferred outcome by comparing the energies of the transition states leading to the different regioisomers.
Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. The chiral centers in this compound mean that reactions can lead to different diastereomers or enantiomers. nih.govbeilstein-journals.org By modeling the approach of the reactants and calculating the energies of the corresponding transition states, the stereochemical outcome of a reaction can be predicted.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.govmdpi.comnih.gov DFT calculations can provide a wealth of information about this compound with a good balance of accuracy and computational cost.
Key properties that can be calculated using DFT include:
Optimized molecular geometry
Vibrational frequencies (for comparison with experimental IR and Raman spectra)
Thermodynamic properties such as enthalpy and Gibbs free energy
HOMO and LUMO energies
Molecular electrostatic potential
Energies of reactants, products, and transition states for reaction mechanism studies
A typical DFT study would specify the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) used in the calculations, as these choices affect the accuracy of the results. nih.govmdpi.com
In Silico Prediction of Spectroscopic Parameters
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement and guide experimental work. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to calculate key spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These computational approaches allow for the analysis of the molecule's electronic structure and how it influences its spectroscopic behavior.
The process begins with the optimization of the molecule's three-dimensional geometry. Using a selected level of theory, such as the B3LYP functional with a basis set like 6-311++G(d,p), the lowest energy conformation of the molecule is determined. physchemres.org This optimized structure is crucial as it serves as the foundation for all subsequent spectroscopic calculations. Vibrational frequency analysis is typically performed on the optimized geometry to confirm that it represents a true energy minimum, indicated by the absence of imaginary frequencies. semanticscholar.org
Predicted NMR Spectra
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, integrated within a DFT framework, is a widely used and reliable approach for calculating nuclear magnetic shielding tensors. To enhance accuracy and better simulate experimental conditions, calculations are often performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM).
For a molecule like this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions are invaluable for assigning signals in experimentally obtained spectra and can help in confirming the compound's structure. While specific computational studies on this exact molecule are not prevalent in the literature, the methodology is well-established. github.io The following table represents illustrative predicted ¹H and ¹³C NMR chemical shifts, based on what would be expected from a DFT/GIAO calculation.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound (Note: These values are hypothetical examples to illustrate the output of a computational study and are not derived from published research on this specific compound.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 4.1 (CH₂) | 65.0 |
| C3 | 2.0 (CH₂) | 28.5 |
| C4 | 2.2 (CH₂) | 30.0 |
| C5 (C-Cl) | - | 125.0 |
| C6 (C-O) | - | 140.0 |
| CH₃ | 1.9 (CH₃) | 20.5 |
Predicted Infrared (IR) Spectra
Computational methods are also adept at predicting the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. nih.gov These calculations can identify the characteristic stretching and bending modes of the molecule's functional groups. For this compound, key vibrations would include the C-Cl stretch, the C-O-C asymmetric and symmetric stretches of the pyran ring, C=C stretching, and various C-H stretching and bending modes.
It is a known phenomenon that theoretical frequency calculations, especially at the harmonic level, tend to overestimate the actual vibrational frequencies due to the neglect of anharmonicity. semanticscholar.org To correct for this systematic error, the calculated wavenumbers are often multiplied by an empirical scaling factor (typically around 0.96 for B3LYP functionals) to achieve better agreement with experimental data. semanticscholar.org
Table 2: Illustrative Predicted Key IR Vibrational Frequencies for this compound (Note: These values are hypothetical examples to illustrate the output of a computational study and are not derived from published research on this specific compound.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch | 1675 | Medium |
| C-O-C Asymmetric Stretch | 1240 | Strong |
| C-O-C Symmetric Stretch | 1080 | Strong |
| C-Cl Stretch | 750 | Medium-Strong |
Predicted UV-Visible Spectra
To investigate the electronic transitions of the molecule, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. nih.gov This method predicts the wavelengths of maximum absorption (λmax) in the ultraviolet-visible range and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the electronic transitions would likely involve promotions of electrons from π orbitals to π* antibonding orbitals (π → π* transitions), characteristic of molecules with double bonds. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of these electronic transitions. physchemres.org
Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the chemical compound “this compound” to construct the detailed article as outlined in the user's request.
Applications in Advanced Organic Synthesis and Materials Science
Role in Multi-Step Synthesis of Natural Product Analogs:The literature does not provide examples of 5-Chloro-6-methyl-3,4-dihydro-2H-pyran being used in the multi-step synthesis of natural product analogs.
While the dihydropyran motif is a crucial component in many areas of chemical synthesis, the specific substitution pattern of this compound does not appear to be a commonly utilized or reported building block in the contexts requested. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound.
Future Research Trajectories and Interdisciplinary Outlook
Exploration of Asymmetric Synthesis Routes for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry, as the stereochemistry of a molecule often dictates its biological activity and physical properties. nih.gov Future research on 5-Chloro-6-methyl-3,4-dihydro-2H-pyran will likely focus on the development of asymmetric synthetic routes to produce its chiral derivatives with high stereocontrol.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. au.dk Chiral secondary amines, for instance, are effective organocatalysts for transformations of carbonyl compounds. au.dk The use of C2-symmetric bis(oxazoline)-Cu(II) complexes has also proven effective in catalyzing hetero-Diels-Alder reactions to produce dihydropyrans with high enantioselectivity, often exceeding 90% even at room temperature. acs.orgorganic-chemistry.org Such methods could be adapted for the asymmetric synthesis of this compound derivatives. acs.org
Another promising avenue is the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which have been successfully employed in the synthesis of various 3,4-dihydropyran-2-ones through cycloaddition reactions. mdpi.comnih.gov These catalysts offer versatility in modulating stereoelectronic properties. mdpi.comnih.gov The exploration of privileged asymmetric reactions, such as the Mukaiyama aldol (B89426) addition using chiral catalysts like Ti(OiPr)4/(S)-BINOL, could also yield δ-hydroxy-β-ketoesters as precursors to chiral dihydropyranones with high enantiomeric excess. nih.gov
| Catalytic System | Reaction Type | Potential Advantage for Chiral Derivatives | Representative Enantiomeric Excess (ee) |
| Chiral Secondary Amines | Michael Addition-Cyclization | Metal-free, high stereoselectivity for functionalized pyrans. au.dk | 84-96% au.dk |
| Bis(oxazoline)-Cu(II) Complexes | Hetero-Diels-Alder | High enantioselectivity at ambient temperatures, low catalyst loading. acs.org | >90% acs.org |
| N-Heterocyclic Carbenes (NHCs) | [4+2] and [3+3] Cycloadditions | Versatile, tunable stereoelectronic properties. mdpi.comnih.gov | Up to 99% mdpi.com |
| Ti(OiPr)4/(S)-BINOL | Asymmetric Mukaiyama Aldol | Access to key chiral precursors with high enantiopurity. nih.gov | >98% nih.gov |
Development of Catalyst-Controlled Transformations
Catalysis is fundamental to controlling the outcome of chemical reactions, including selectivity and efficiency. For this compound, the development of novel catalyst-controlled transformations represents a significant area for future investigation. This includes the use of heterogeneous, recyclable catalysts to promote green and sustainable synthetic processes. ajchem-a.com
Metal-organic frameworks (MOFs) have shown potential as reusable nanocatalysts in the synthesis of 1,4-dihydropyran derivatives. nih.govnih.gov For example, a Tantalum-based MOF (Ta-MOF) demonstrated high catalytic capability, recyclability, and efficiency under mild conditions. nih.govnih.gov Similarly, zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been used as a recyclable Lewis acid catalyst for dihydropyran synthesis in solvent-free conditions, offering high reaction efficiency and short reaction times. ajchem-a.com
Palladium-catalyzed cyclization of 2-allyl-1,3-dicarbonyl compounds with vinylic triflates or halides presents another sophisticated route to dihydropyran derivatives. thieme-connect.com This method likely proceeds through η3-allylpalladium complexes and allows for the construction of the dihydropyran ring via intramolecular nucleophilic attack. thieme-connect.com Furthermore, rhenium-based catalysts like Re2O7 have been used for dehydrative cyclizations of monoallylic diols to form dihydropyrans with good stereocontrol. acs.org
| Catalyst Type | Example | Key Features | Reaction Conditions |
| Heterogeneous Lewis Acid | ZrCl4@Arabic Gum | Recyclable, solvent-free, high efficiency. ajchem-a.com | 50 °C, solvent-free ajchem-a.com |
| Metal-Organic Framework | Ta-MOF | Reusable, mild conditions, high surface area. nih.gov | Room temperature, water/ethanol mixture nih.gov |
| Transition Metal | Palladium (Pd(OAc)2) | Forms η3-allylpalladium intermediates, versatile. thieme-connect.com | 80 °C, DMF with additives thieme-connect.com |
| Dehydrative Catalyst | Rhenium (Re2O7) | Catalyzes dehydrative cyclization, stereoselective. acs.org | Sensitive to solvent, HFIP effective acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift from traditional batch processing, enabling enhanced reaction control, safety, and scalability. bath.ac.ukmdpi.com Applying these technologies to the synthesis of this compound could significantly accelerate research and development.
Flow chemistry systems, which involve pumping reagents through reactors like tubes or microreactors, allow for precise control over parameters such as temperature, pressure, and reaction time. researchgate.netunimi.it This is particularly advantageous for highly exothermic or rapid reactions, minimizing the formation of byproducts and improving safety. unimi.it The synthesis of heterocyclic compounds, including pyran derivatives, has been successfully demonstrated in flow systems, often leading to higher yields and purity compared to batch methods. mdpi.comresearchgate.net
Automated synthesis platforms, often utilizing cartridge-based systems, can further streamline the preparation of molecules by simplifying multi-step processes. bath.ac.uksigmaaldrich.comyoutube.com These platforms can perform sequential reactions, purifications, and analyses without manual intervention, enabling high-throughput screening of reaction conditions and the rapid generation of derivative libraries. bath.ac.ukbeilstein-journals.org Such an approach would be invaluable for exploring the chemical space around this compound.
Advanced Characterization Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced, in situ characterization techniques to monitor the synthesis of this compound in real-time is a key future direction.
Spectroscopic methods are central to chemical characterization. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS) are routinely used to confirm the structure and purity of synthesized dihydropyran derivatives. ajchem-a.comnih.govnih.gov However, applying these techniques in situ (directly within the reaction vessel) can provide dynamic information about the formation of intermediates, transition states, and products as the reaction progresses. For instance, flow NMR and IR spectroscopy can be integrated into continuous flow setups to allow for real-time reaction analysis and optimization.
Advanced analytical techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are particularly useful for characterizing heterogeneous catalysts, providing insights into their morphology and elemental composition, which are critical for understanding their activity and stability. ajchem-a.com
Synergistic Approaches Combining Synthetic and Computational Methodologies
The synergy between experimental synthesis and computational chemistry offers a powerful approach to accelerate the discovery and development of new molecules and reactions. nih.gov For this compound, combining synthetic efforts with computational modeling can guide experimental design, rationalize observed outcomes, and predict the properties of novel derivatives.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.com DFT calculations can be employed to study reaction mechanisms, predict the stability of intermediates, and explain the regioselectivity and stereoselectivity of catalytic reactions involved in dihydropyran synthesis. nih.gov For example, DFT studies have been used to examine the reactivity and stability of dihydropyrano[4,3-b]pyran derivatives. nih.gov
Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting how molecules interact with biological targets, such as proteins or enzymes. nih.govnih.gov If derivatives of this compound are explored for potential biological applications, these computational techniques could be used to predict their binding affinities and modes of action, thereby prioritizing the synthesis of the most promising candidates. nih.gov This integrated approach, combining predictive computational modeling with targeted synthesis, represents a highly efficient strategy for modern chemical research. kubinyi.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
